
3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-metil-1,2,3,4-tetrahidroisoquinolina-8-carboxílico es un derivado de la tetrahidroisoquinolina, una clase de compuestos conocidos por sus diversas actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 3-metil-1,2,3,4-tetrahidroisoquinolina-8-carboxílico normalmente implica reacciones multicomponente. Un método común es la reacción de Pictet-Spengler, que implica la ciclización de un derivado N-acilo de β-feniletilamina en presencia de un agente deshidratante como oxicloruro de fósforo, pentóxido de fósforo o cloruro de zinc . Otro enfoque es la reacción de Bischler-Napieralski, que también implica ciclización pero en condiciones diferentes .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la aplicación a gran escala de las rutas sintéticas mencionadas anteriormente, optimizadas para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía son comunes en entornos industriales para garantizar la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 3-metil-1,2,3,4-tetrahidroisoquinolina-8-carboxílico puede sufrir diversas reacciones químicas, incluyendo:
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, hidroperóxido de terc-butilo, a menudo en presencia de un catalizador.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio, normalmente en disolventes anhidros.
Sustitución: Haluros de alquilo, cloruros de acilo, a menudo en condiciones básicas o ácidas.
Principales productos formados:
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El ácido 3-metil-1,2,3,4-tetrahidroisoquinolina-8-carboxílico tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 3-metil-1,2,3,4-tetrahidroisoquinolina-8-carboxílico implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas o receptores, modulando así procesos biológicos como la inflamación o la proliferación celular . Las dianas moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Compuestos similares:
Ácido 1,2,3,4-tetrahidroisoquinolina-3-carboxílico: Un análogo restringido de la fenilalanina, conocido por su presencia en fármacos basados en péptidos.
1,2,3,4-Tetrahidroisoquinolina: Un compuesto padre con amplias aplicaciones en química medicinal.
Unicidad: El ácido 3-metil-1,2,3,4-tetrahidroisoquinolina-8-carboxílico es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para el desarrollo de nuevos agentes terapéuticos y para estudiar las relaciones estructura-actividad en la química medicinal .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine, known for its presence in peptide-based drugs.
1,2,3,4-Tetrahydroisoquinoline: A parent compound with broad applications in medicinal chemistry.
Uniqueness: 3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and for studying structure-activity relationships in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
3-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)6-12-7/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
Clave InChI |
SIMCWOBXDYYSSB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(CN1)C(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


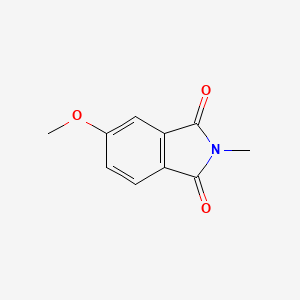


![7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B11907956.png)
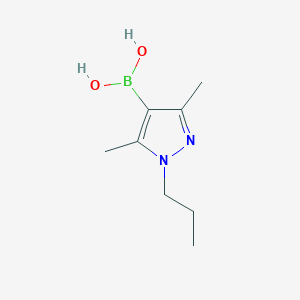


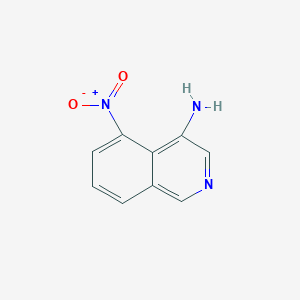

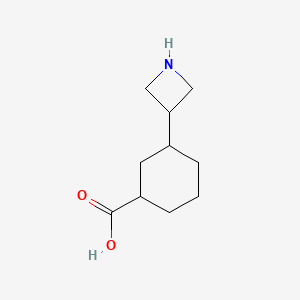
![3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B11907999.png)
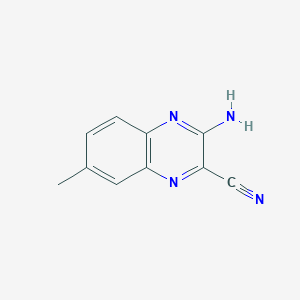
![3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11908028.png)

